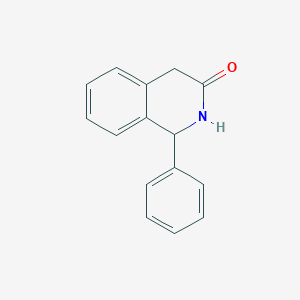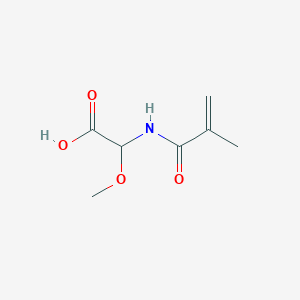
(Methacryloylamino)(methoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methacryloylamino)(methoxy)acetic acid, also known as MAAMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
(Methacryloylamino)(methoxy)acetic acid-based hydrogels have a unique mechanism of action due to their ability to swell in response to changes in pH and temperature. This property makes them ideal for drug delivery applications, as they can release drugs in response to changes in the body's environment. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have excellent biocompatibility, making them suitable for use in tissue engineering applications.
生化学的および生理学的効果
(Methacryloylamino)(methoxy)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (Methacryloylamino)(methoxy)acetic acid-based hydrogels can support the growth and differentiation of various cell types, including stem cells. In addition, (Methacryloylamino)(methoxy)acetic acid-based hydrogels have been shown to have anti-inflammatory properties, which may make them useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their versatility. They can be synthesized with a range of physical and chemical properties, making them suitable for a variety of applications. However, one of the main limitations of (Methacryloylamino)(methoxy)acetic acid-based hydrogels is their relatively low mechanical strength, which may limit their use in certain tissue engineering applications.
将来の方向性
There are several future directions for research on (Methacryloylamino)(methoxy)acetic acid. One area of interest is the development of (Methacryloylamino)(methoxy)acetic acid-based hydrogels for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels as scaffolds for the regeneration of damaged tissues, such as cartilage. Additionally, there is potential for the use of (Methacryloylamino)(methoxy)acetic acid-based hydrogels in the development of biosensors for the detection of disease biomarkers.
合成法
(Methacryloylamino)(methoxy)acetic acid is synthesized through a two-step process. The first step involves the reaction of methacrylic anhydride with aminoethanol to form N-(2-hydroxyethyl)methacrylamide. The second step involves the reaction of N-(2-hydroxyethyl)methacrylamide with methoxyacetic acid to form (Methacryloylamino)(methoxy)acetic acid.
科学的研究の応用
(Methacryloylamino)(methoxy)acetic acid has been extensively studied for its potential applications in biomedical research. It has been used as a monomer for the synthesis of hydrogels, which have been used as scaffolds for tissue engineering and drug delivery. (Methacryloylamino)(methoxy)acetic acid-based hydrogels have also been used in the development of biosensors for the detection of glucose and other biomolecules.
特性
CAS番号 |
121627-27-8 |
|---|---|
製品名 |
(Methacryloylamino)(methoxy)acetic acid |
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChIキー |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
正規SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
同義語 |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



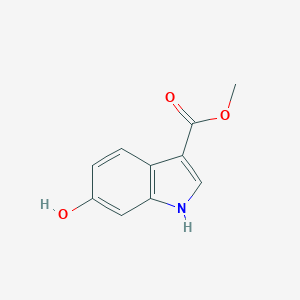
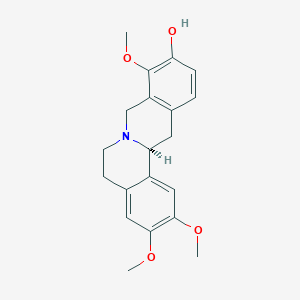
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
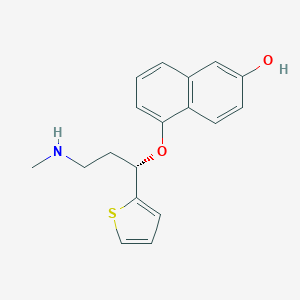
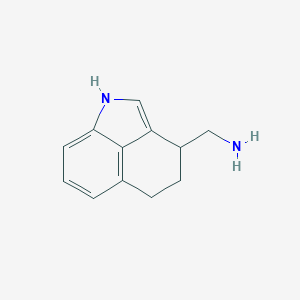
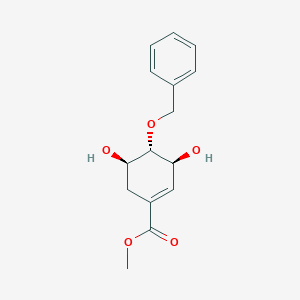
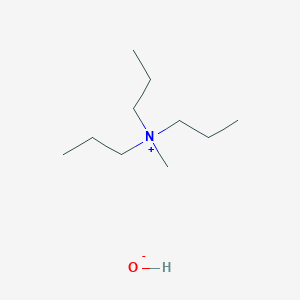
![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
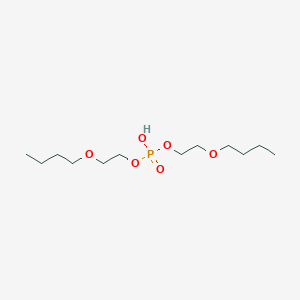
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
